molecular formula C7H12N2O B13076713 3,3-Dimethylmorpholine-2-carbonitrile

3,3-Dimethylmorpholine-2-carbonitrile

Cat. No.: B13076713
M. Wt: 140.18 g/mol
InChI Key: DGOQBYUSMSPICQ-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine-2-carbonitrile is a heterocyclic building block of interest in pharmaceutical research and organic synthesis. As a derivative of morpholine featuring a nitrile group at the 2-position, it serves as a versatile precursor for the synthesis of more complex molecules. The nitrile functional group is particularly valuable as it can be converted into other functional groups such as amines, amides, or carboxylic acids, enabling versatile chemical modifications for structure-activity relationship (SAR) studies . This compound is part of a broader class of morpholine derivatives, which are frequently utilized in medicinal chemistry due to their favorable physicochemical properties and presence in biologically active compounds . Researchers employ this chemical in the development of potential therapeutic agents. It is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3,3-dimethylmorpholine-2-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-4H2,1-2H3

InChI Key

DGOQBYUSMSPICQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylmorpholine-2-carbonitrile typically involves the reaction of morpholine derivatives with suitable nitrile precursors.

Industrial Production Methods: Industrial production of 3,3-Dimethylmorpholine-2-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3,3-Dimethylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-Dimethylmorpholine-2-carbonitrile with structurally related carbonitriles, focusing on substituent effects, heterocyclic systems, and functional group interactions.

Substituent Effects on Reactivity and Bioactivity

  • 3,3-Dimethyl vs. Larger Substituents : In a study on progesterone receptor (PR) modulators, 3,3-dimethyl substituents in indole-based carbonitriles (e.g., 5-(7-fluoro-3,3-dimethyl-2-oxoindol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile) conferred potent PR antagonist activity, whereas bulkier groups (e.g., spirocyclohexyl) shifted functionality to PR agonism. This highlights the critical role of substituent size in modulating biological activity, suggesting that the dimethyl groups in 3,3-Dimethylmorpholine-2-carbonitrile may similarly influence its interactions in biochemical systems.
  • Electron-Withdrawing Groups : Compounds like 3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile () demonstrate how electron-withdrawing substituents (e.g., -SO₂CH₃, -CF₃) enhance stability and alter reactivity. In contrast, the dimethyl groups in the target compound are electron-donating, which may reduce electrophilicity at the nitrile group compared to trifluoromethyl-substituted analogs.

Heterocyclic Ring Systems

  • Morpholine vs. Pyridine/Indole Systems : Morpholine derivatives, such as morpholine-3-carbonitrile (boiling point: 256°C; flash point: 108.7°C), exhibit greater conformational flexibility compared to aromatic heterocycles like pyridine or indole. For example, 1H-Indole-2-carbonitrile (MW: 156.18 g/mol) and 3-Trifluoromethyl-2-pyridinecarbonitrile (MW: 172.11 g/mol) rely on rigid aromatic systems for π-π stacking in drug-receptor interactions. The morpholine ring in the target compound may instead favor hydrogen bonding via its oxygen and nitrogen atoms.

Functional Group Comparisons

  • In contrast, compounds like 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile () position the nitrile group on a pyrrole ring, where conjugation with aromatic systems may enhance electronic delocalization.

Physical and Chemical Properties

Table 1 summarizes key properties of selected carbonitriles:

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Notable Properties
Morpholine-3-carbonitrile 126.15 256 None Moderate hydrophilicity
3,3-Dimethylmorpholine-2-carbonitrile* 154.21 (estimated) ~270 (estimated) 3,3-dimethyl Increased steric hindrance
1H-Indole-2-carbonitrile 156.18 N/A 3-methyl Rigid aromatic system
3-Trifluoromethyl-2-pyridinecarbonitrile 172.11 N/A 3-CF₃ High lipophilicity, stability

*Hypothetical data inferred from analogs.

Biological Activity

3,3-Dimethylmorpholine-2-carbonitrile is a compound of increasing interest in biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C8H14N2O
  • Molecular Weight : 154.21 g/mol
  • IUPAC Name : 3,3-Dimethyl-2-morpholinonitrile

Biological Activities

3,3-Dimethylmorpholine-2-carbonitrile has been investigated for various biological activities, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
  • Enzyme Inhibition : Research indicates that 3,3-Dimethylmorpholine-2-carbonitrile can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition is crucial for its antibacterial activity and may lead to the development of novel antibiotics .

The mechanism of action involves the compound's ability to bind to specific enzymes, disrupting their function. For instance, it interferes with the supercoiling of DNA by inhibiting DNA gyrase, which is essential for bacterial survival. This leads to cell death in susceptible bacterial strains .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial activity of various derivatives of morpholine compounds, including 3,3-Dimethylmorpholine-2-carbonitrile. The results indicated low nanomolar IC50 values against Escherichia coli and Staphylococcus aureus, showcasing its potential as a potent antibacterial agent (Table 1) .
    CompoundIC50 (nM)MIC (µg/mL)
    3,3-Dimethylmorpholine-2-carbonitrile<320.5
    Control (Ciprofloxacin)<100.1
  • In Vivo Studies :
    In vivo experiments demonstrated that treatment with 3,3-Dimethylmorpholine-2-carbonitrile significantly reduced bacterial load in infected mice models compared to controls. This suggests not only efficacy but also potential for therapeutic use .

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